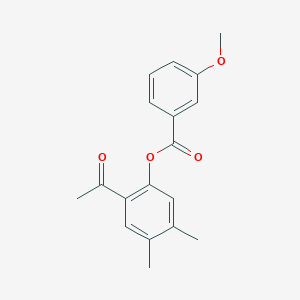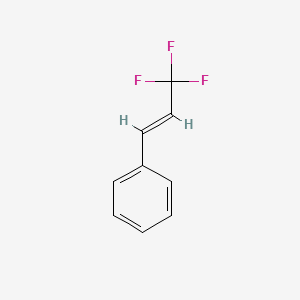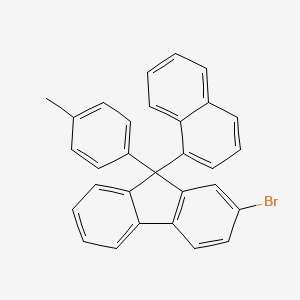![molecular formula C15H33NO3Si B14136098 (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate CAS No. 89207-12-5](/img/structure/B14136098.png)
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triethylsilyl group, a diethylamino group, and an ethoxyacetate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of triethylsilyl chloride with a suitable alcohol to form the triethylsilyl ether. This intermediate is then reacted with a diethylaminoethanol derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of anhydrous solvents, inert atmosphere, and specific temperature ranges to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common in industrial settings to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins. The diethylamino group may contribute to the compound’s basicity and ability to form hydrogen bonds, influencing its binding to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Triethylsilyl)methyl [2-(dimethylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(diisopropylamino)ethoxy]acetate
- (Triethylsilyl)methyl [2-(dipropylamino)ethoxy]acetate
Uniqueness
(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89207-12-5 |
|---|---|
Molekularformel |
C15H33NO3Si |
Molekulargewicht |
303.51 g/mol |
IUPAC-Name |
triethylsilylmethyl 2-[2-(diethylamino)ethoxy]acetate |
InChI |
InChI=1S/C15H33NO3Si/c1-6-16(7-2)11-12-18-13-15(17)19-14-20(8-3,9-4)10-5/h6-14H2,1-5H3 |
InChI-Schlüssel |
DYXKRFXHILUBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOCC(=O)OC[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)

![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)


![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)

![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
